molecular formula C11H16N2O2 B1184315 3-Nitro-4-pentylaniline

3-Nitro-4-pentylaniline

Cat. No.: B1184315
M. Wt: 208.261
InChI Key: SKUKJVSJRNTRRP-UHFFFAOYSA-N
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Description

3-Nitro-4-pentylaniline is a nitro-substituted aromatic amine characterized by a benzene ring with:

  • Amino group (-NH₂) at position 1 (aniline backbone).
  • Nitro group (-NO₂) at position 3.
  • Pentyl group (-C₅H₁₁) at position 4.

This compound combines the electron-withdrawing nitro group with a hydrophobic pentyl chain, making it distinct from simpler nitroaniline derivatives.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.261

IUPAC Name

3-nitro-4-pentylaniline

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13(14)15/h6-8H,2-5,12H2,1H3

InChI Key

SKUKJVSJRNTRRP-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their differences:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
3-Nitro-4-pentylaniline -NO₂ (3), -C₅H₁₁ (4), -NH₂ (1) C₁₁H₁₆N₂O₂ ~208.26* Not reported Expected low solubility in water, high hydrophobicity
3-Nitroaniline -NO₂ (3), -NH₂ (1) C₆H₆N₂O₂ 138.12 114–116 Intermediate in azo dyes; moderate solubility
4-Nitroaniline -NO₂ (4), -NH₂ (1) C₆H₆N₂O₂ 138.12 147–149 Stronger acidity (pKa ~1.0) due to para-nitro resonance
3-Methyl-4-nitroaniline -CH₃ (3), -NO₂ (4), -NH₂ (1) C₇H₈N₂O₂ 152.15 136–137 Used in nonlinear optical materials; methyl group enhances thermal stability
3-Nitro-N-(propan-2-yl)aniline -NO₂ (3), -NH-C₃H₇ (1) C₉H₁₂N₂O₂ 180.21 Not reported Isopropyl group introduces steric hindrance, altering reaction kinetics

*Calculated based on formula.

Key Observations:

Substituent Position: The 3-nitro group in this compound creates meta-directing electronic effects, reducing resonance stabilization of the amino group compared to para-nitro analogs like 4-nitroaniline . 4-pentyl substitution introduces steric bulk and hydrophobicity, distinguishing it from methyl or smaller alkyl derivatives (e.g., 3-Methyl-4-nitroaniline) .

Physical Properties: Longer alkyl chains (pentyl vs. methyl) lower melting points due to disrupted crystal packing. The pentyl group in this compound likely reduces aqueous solubility compared to unsubstituted nitroanilines.

Synthetic Routes :

  • Nitroaniline derivatives are typically synthesized via nitration of aniline precursors or alkylation of nitro-substituted intermediates. For instance, 3-Methyl-4-nitroaniline may involve nitration of 3-methylaniline , while this compound could require Friedel-Crafts alkylation or nucleophilic substitution on 3-nitroaniline .

Reactivity and Functionalization

  • Nitro Group Reactivity : The nitro group in all analogs is a strong electron-withdrawing group, making the aromatic ring less reactive toward electrophilic substitution. However, the pentyl chain in this compound may stabilize intermediates in reduction reactions (e.g., catalytic hydrogenation to amines).
  • This contrasts with methyl or isopropyl groups, which offer less pronounced hydrophobicity .

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